Influenza virus NP (266-274)

Description

Significance of Conserved Internal Viral Proteins in Influenza Pathogenesis and Immunity

Internal proteins of the influenza virus, such as the nucleoprotein (NP) and matrix protein 1 (M1), are fundamental to the virus's life cycle. europa.eu Unlike the surface antigens HA and NA, which are under immense immune pressure and thus mutate rapidly, these internal components are highly conserved across different influenza A virus subtypes. europa.eunih.govmdpi.com This conservation is due to their critical roles in essential viral processes, where significant mutations could be detrimental to the virus's survival.

From an immunological perspective, the conservation of these internal proteins makes them attractive targets for inducing broad-spectrum immunity. mdpi.com While antibodies primarily recognize the variable surface proteins, cytotoxic T lymphocytes (CTLs), a crucial component of the cellular immune response, can recognize fragments of these internal proteins presented on the surface of infected cells. europa.eucdc.gov This CTL response is vital for clearing the infection by destroying virus-infected cells. nih.gov Therefore, by targeting conserved internal proteins like NP, it is possible to develop vaccines that could offer protection against a wide range of influenza strains, including seasonal variants and potential pandemic threats. mdpi.com

Overview of Influenza Virus Nucleoprotein (NP) as a Key Viral Component

The influenza virus nucleoprotein (NP) is a multifunctional and essential structural protein. nih.govabcam.com Its primary role is to encapsidate the viral RNA genome, forming ribonucleoprotein (RNP) complexes. nih.govabcam.com These RNP complexes, which also include the viral RNA-dependent RNA polymerase, are the minimal functional units required for viral transcription and replication. nih.gov

Beyond its structural role in protecting the viral genome, NP is actively involved in multiple stages of the viral life cycle. pnas.orgresearchgate.net It interacts with viral polymerase subunits and plays a regulatory role in the synthesis of viral RNA. abcam.compnas.orgresearchgate.net NP also facilitates the transport of the RNP complexes into the nucleus of the host cell, a critical step for a virus that replicates its genome in the nucleus. pnas.orgasm.org Furthermore, NP is involved in the assembly of new virus particles. pnas.org Given its central and multifaceted role in viral replication, NP is a prime target for antiviral drug development. abcam.compnas.org

Identification and Context of Influenza virus NP (266-274) as a Specific Epitope

Within the highly conserved nucleoprotein, specific short peptide sequences can be recognized by the immune system. These are known as epitopes. The peptide spanning amino acids 266-274 of the influenza A virus NP has been identified as one such epitope. T-cell epitopes are presented on the surface of infected cells by Major Histocompatibility Complex (MHC) molecules. nih.gov Specifically, NP (266-274) is presented by MHC class I molecules, which are recognized by CD8+ T cells, also known as cytotoxic T lymphocytes. nih.gov The presentation of this peptide signals to the immune system that the cell is infected, marking it for destruction by CTLs.

The identification of NP (266-274) and other conserved epitopes has been a significant step in understanding the cellular immune response to influenza. These epitopes are often the focus of what is termed "heterosubtypic immunity," the ability of the immune system to recognize and respond to different subtypes of the influenza virus. asm.org

Research Rationale for In-depth Academic Inquiry into Influenza virus NP (266-274)

The scientific community's deep interest in Influenza virus NP (266-274) stems from its potential as a component of a universal influenza vaccine. mdpi.com Current vaccines that rely on generating antibody responses to the ever-changing HA and NA proteins have limitations. mdpi.com A vaccine that could stimulate a strong and lasting T-cell response to conserved epitopes like NP (266-274) could provide broader and more durable protection. asm.orgnih.gov

Research into this specific epitope aims to:

Understand the molecular details of its interaction with different MHC alleles.

Evaluate its immunogenicity and its ability to activate T-cells.

Explore its potential inclusion in novel vaccine platforms, such as DNA vaccines, viral vectors, and peptide-based vaccines, to induce robust CTL responses. mdpi.complos.org

By focusing on conserved and immunogenic epitopes like NP (266-274), researchers hope to overcome the challenge of antigenic drift and shift in influenza viruses and develop a vaccine that provides long-lasting, universal protection. nih.gov

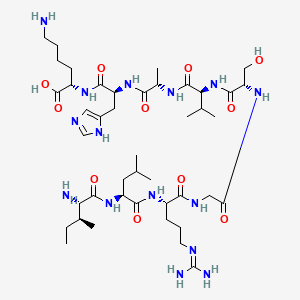

Structure

2D Structure

Properties

Molecular Formula |

C43H77N15O11 |

|---|---|

Molecular Weight |

980.2 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C43H77N15O11/c1-8-24(6)33(45)40(66)57-29(16-22(2)3)37(63)54-27(13-11-15-49-43(46)47)36(62)50-19-32(60)53-31(20-59)39(65)58-34(23(4)5)41(67)52-25(7)35(61)56-30(17-26-18-48-21-51-26)38(64)55-28(42(68)69)12-9-10-14-44/h18,21-25,27-31,33-34,59H,8-17,19-20,44-45H2,1-7H3,(H,48,51)(H,50,62)(H,52,67)(H,53,60)(H,54,63)(H,55,64)(H,56,61)(H,57,66)(H,58,65)(H,68,69)(H4,46,47,49)/t24-,25-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |

InChI Key |

VEMFDDRJGROATN-OALNSFTHSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Molecular and Functional Characteristics of Influenza Virus Nucleoprotein Np Relevant to Epitope Biology

Structural Organization and Domains of Influenza Virus NP

The influenza A virus NP is a protein of approximately 56 kDa, composed of 498 amino acids. nih.govresearchgate.net It has a crescent-like shape that consists of a head domain, a body domain, and a C-terminal tail loop. nih.govmdpi.com These structural features are fundamental to its various functions, including RNA binding and self-association to form the backbone of the RNP complex. nih.govnih.gov

N-terminal and C-terminal Domains and RNA Binding

The NP molecule is organized into distinct domains that facilitate its functions. The protein comprises an N-terminal domain (NTD) and a C-terminal domain (CTD), which together form a clamp-like structure. mdpi.com A significant groove, enriched with basic amino acid residues, is located between the head and body domains and serves as the primary site for RNA binding. frontierspartnerships.orgmdpi.com NP binds to the viral RNA in a sequence-independent manner, with each NP monomer coating approximately 24 nucleotides. mdpi.comnih.gov This interaction is crucial for protecting the viral genome from degradation by host nucleases. nih.govuniprot.org

The region encompassing amino acids 266-274 is located within the head domain of the NP. nih.gov While the primary RNA binding groove is formed by multiple basic residues elsewhere, the 266-274 region is part of a larger surface pocket that is functionally significant. Research has identified compounds that bind to a pocket surrounded by the RNA binding groove, the NP dimer interface, and the Nuclear Export Signal 3 (NES3), which includes the 266-274 sequence. nih.gov This suggests that the 266-274 region is structurally positioned to influence RNA binding, even if it does not directly participate in the primary interaction with the RNA backbone.

Oligomerization and Ribonucleoprotein (RNP) Complex Formation

A critical function of NP is its ability to self-associate into oligomers, which forms the helical scaffold of the RNP. nih.govnih.gov This oligomerization occurs through the insertion of a C-terminal tail loop from one NP monomer into a groove on the body of an adjacent monomer. nih.gov This process is essential for the formation of the double-helical RNP structure. nih.gov The proper regulation of NP oligomerization is vital; while oligomers bind RNA with high affinity, only NP monomers can polymerize correctly onto the viral RNA to form functional RNP complexes. nih.govnih.govresearchgate.net

The region of NP from amino acids 266-274, as part of NES3, is located on the surface of NP oligomers. nih.gov The nuclear export of NP has been shown to be dependent on its oligomerization status, indicating a functional link between these processes. nih.gov Furthermore, antiviral compounds targeting the pocket near the 266-274 region have been shown to disrupt viral RNA-induced NP oligomerization, highlighting the importance of this area in maintaining the structural integrity required for RNP formation. nih.gov

Role of NP in the Influenza Viral Life Cycle

The influenza virus NP is central to multiple stages of the viral life cycle, from protecting the genome to regulating its replication and facilitating its transport within the host cell. nih.govnih.gov

Viral Genome Encapsidation and Protection

The primary role of the NP is to encapsidate the eight segments of the single-stranded, negative-sense viral RNA genome. nih.govuniprot.org This encapsidation forms the RNP, a structure that protects the vRNA from cellular nucleases and prepares it as a template for the viral polymerase. nih.govuniprot.org The RNP complex consists of the vRNA, multiple copies of NP, and the heterotrimeric RNA-dependent RNA polymerase complex (composed of PA, PB1, and PB2 subunits). embopress.orgnih.gov The NP-RNA interaction exposes the RNA bases to the solvent, making them accessible for transcription by the polymerase. embopress.org

Regulation of Viral Transcription and Replication

NP plays a pivotal role in the switch from viral mRNA transcription to genome replication. nih.gov Early in the infection, the viral polymerase uses the incoming vRNPs as templates to synthesize viral mRNAs in a process called "cap-snatching". nih.govnih.gov As the concentration of newly synthesized NP monomers increases in the nucleus, they are thought to coat the nascent, full-length complementary RNA (cRNA) strands. This encapsidation prevents the termination signals that lead to polyadenylated mRNAs, thereby switching the polymerase function to replication mode to produce more vRNA genomes. frontierspartnerships.orgnih.gov

The NP (266-274) region, as part of the larger NP structure, is integral to the RNP complex that serves as the template for both transcription and replication. embopress.org While not directly implicated in the catalytic switch, its role in maintaining the RNP's structural and functional integrity is essential for these processes.

Nuclear Import and Export of Viral Ribonucleoproteins

The influenza virus replicates its genome within the nucleus of the host cell. researchgate.netnih.gov Therefore, the vRNPs of the infecting virus must first be imported into the nucleus. This is actively mediated by at least two nuclear localization signals (NLSs) present on the NP protein, which engage the host's importin-α/β pathway. nih.govnih.govuniprot.org

Conversely, late in the infectious cycle, newly assembled progeny vRNPs must be exported from the nucleus to the cytoplasm for assembly into new virions. researchgate.netmdpi.com This export process is complex and involves viral proteins M1 and the Nuclear Export Protein (NEP/NS2). nih.govmdpi.com NP itself contains three identified nuclear export signals (NESs). nih.gov The peptide sequence 266-274 is part of NES3. nih.govnih.gov The export mediated by this specific NES3 region is dependent on the cellular export receptor, chromosome region maintenance 1 (CRM1). nih.govmdpi.com Inactivation of all three NESs leads to the accumulation of NP in the nucleus and significantly impairs viral replication, underscoring the critical function of this export process. nih.gov The NP (266-274) region is therefore a key player in the late stages of viral replication, ensuring that new vRNPs can exit the nucleus for final virion assembly and budding. nih.govnih.gov

Interaction of NP with Host Cellular Machinery and Innate Immune Pathways

The influenza A virus nucleoprotein (NP) is a critical multifunctional protein that not only encapsidates the viral genome but also acts as a key adapter between the virus and the host cell's machinery. uniprot.orgsinobiological.comnih.gov Its ability to interact with a multitude of host proteins is central to the viral life cycle, facilitating nuclear import of viral components, supporting viral RNA synthesis, and counteracting the host's first line of defense—the innate immune system. nih.govnih.gov

Successful viral replication hinges on the hijacking of host cellular pathways, a process mediated by specific protein-protein interactions. NP engages with numerous host factors, coopting them for viral benefit or neutralizing their antiviral functions.

A primary challenge for the influenza virus is the transport of its viral ribonucleoproteins (vRNPs) into the host cell nucleus, the site of viral transcription and replication. nih.govmdpi.com As the vRNPs are too large to diffuse through the nuclear pore complex, they rely on the host's nuclear import machinery. uniprot.org NP contains nuclear localization signals (NLS) that are recognized by cellular importin-α isoforms. nih.govnih.gov This interaction with importin-α, which then recruits importin-β, is essential for the active transport of vRNPs into the nucleus. mdpi.com Studies have shown that adaptive mutations in NP can enhance its binding to specific importin-α isoforms, like importin-α1, which can be a determinant of the virus's host range and its ability to transmit between species. biorxiv.orgportlandpress.com Other host proteins are also implicated in this nuclear trafficking. For instance, Phospholipid scramblase 1 (PLSCR1) can interact with NP and importin-α simultaneously, forming a stable complex that prevents the binding of importin-β, thereby inhibiting the nuclear import of NP and suppressing viral replication. mdpi.com

Beyond nuclear import, NP interacts with a diverse array of other host proteins. The interferon-inducible protein MxA is a key host restriction factor that exhibits antiviral activity against influenza viruses by targeting NP. mdpi.comcdc.gov MxA can form a complex with NP, which is thought to suppress viral transcription. uniprot.orgmdpi.com The effectiveness of this restriction can vary, as some influenza strains have evolved NP mutations that confer a degree of resistance to MxA. cdc.govnih.gov

NP also manipulates host chaperone proteins and cytoskeletal components. It interacts with the heat shock protein 40 (Hsp40), a key component in a complex that regulates the antiviral kinase PKR. nih.govfrontiersin.orgkoreamed.org Additionally, NP has been found to bind to the cytoskeletal scaffolding protein α-actinin-4, an interaction observed across multiple influenza A virus subtypes that appears to be important for viral replication. frontiersin.orgnih.gov The host protein tripartite motif-containing 14 (TRIM14) can also interact with NP, leading to NP's ubiquitination and subsequent degradation by the proteasome, which restricts viral replication. nih.gov

Table 1: Summary of Influenza Virus NP Interactions with Host Proteins

| Host Protein | Function of Host Protein | Consequence of NP Interaction |

|---|---|---|

| Importin-α | Nuclear import adapter protein. mdpi.combiorxiv.org | Mediates the active transport of NP and vRNPs into the host cell nucleus. nih.govnih.govnih.gov |

| MxA | Interferon-inducible antiviral GTPase. uniprot.orgcdc.gov | MxA binds to NP, inhibiting viral transcription and replication. mdpi.commdpi.com |

| Hsp40 | Chaperone protein, part of a complex that regulates the protein kinase R (PKR). nih.govkoreamed.org | NP binding to Hsp40 displaces an inhibitor (P58^IPK^), leading to the suppression of the antiviral PKR pathway. frontiersin.org |

| α-actinin-4 | Cytoskeletal scaffolding protein. frontiersin.orgnih.gov | The interaction is conserved across IAV subtypes and is implicated in facilitating viral replication. frontiersin.orgnih.gov |

| PLSCR1 | Phospholipid scramblase 1. mdpi.com | Forms a trimeric complex with NP and importin-α, blocking the subsequent binding of importin-β and thus inhibiting NP nuclear import. mdpi.com |

| TRIM14 | Tripartite motif-containing protein, an interferon-stimulated gene. nih.gov | Interacts with NP to induce its K48-linked ubiquitination and proteasomal degradation, thereby inhibiting viral replication. nih.gov |

| RIG-I | Retinoic acid-inducible gene I, a key cytoplasmic sensor of viral RNA. | NP interacts with RIG-I in an RNA-dependent manner, antagonizing its ability to sense viral and host RNAs and initiate an immune response. |

| MAVS | Mitochondrial antiviral-signaling protein. | NP interacts with MAVS on the mitochondria, inducing mitophagy that leads to the degradation of MAVS and blockage of antiviral signaling. |

The host's innate immune system is the first line of defense against viral infections, relying on pattern recognition receptors (PRRs) to detect viral components and initiate an antiviral state. mdpi.com Influenza virus, in turn, has evolved sophisticated strategies to evade or suppress these responses, with NP playing a central role in this immunological chess match. nih.gov

One of the key antiviral pathways activated upon viral infection is mediated by the protein kinase R (PKR). koreamed.org When activated by viral double-stranded RNA, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis and thus inhibiting viral replication. nih.gov Influenza virus NP counteracts this by interacting with the host chaperone Hsp40. frontiersin.org This interaction causes the release of a cellular inhibitor of PKR, known as P58^IPK^, from an inactive complex. nih.govkoreamed.org The now-active P58^IPK^ inhibits PKR activation, preventing the shutdown of translation and allowing viral proteins to be synthesized efficiently. nih.govfrontiersin.org

Another critical sensor of viral infection is the retinoic acid-inducible gene I (RIG-I), which recognizes viral RNA in the cytoplasm and triggers a signaling cascade that results in the production of type I interferons (IFNs). nih.gov NP has been shown to be a potent antagonist of this pathway. Research indicates that NP can bind to RIG-I, an interaction that is dependent on the presence of RNA. This interaction is believed to antagonize the sensing of viral RNA by RIG-I, thereby suppressing the downstream activation of IFN production. By binding to the same class of host non-coding RNAs that can become immunogenic during infection, NP effectively sequesters these molecules and prevents them from activating RIG-I.

Furthermore, recent findings have uncovered a novel mechanism by which NP cripples the innate immune response through the manipulation of autophagy. NP can induce mitophagy, a selective form of autophagy that targets mitochondria for degradation. This process is dependent on the interaction of NP with the mitochondrial antiviral-signaling protein (MAVS), a crucial adaptor protein in the RIG-I signaling pathway, and the cargo receptor TOLLIP. By inducing the degradation of mitochondria-bound MAVS, NP effectively dismantles a key platform for antiviral signaling, blocking the production of interferons and facilitating viral replication.

Table 2: Summary of NP-Mediated Modulation of Host Innate Immune Responses

| Innate Immune Pathway | Mechanism of Host Defense | NP's Modulatory Action |

|---|---|---|

| PKR Pathway | Activated by dsRNA, PKR halts protein synthesis by phosphorylating eIF2α, inhibiting viral replication. nih.govkoreamed.org | NP interacts with Hsp40, causing the release and activation of the PKR inhibitor P58^IPK^, which suppresses the pathway. nih.govfrontiersin.org |

| RIG-I Signaling | Cytoplasmic sensor RIG-I detects viral RNA, leading to the production of type I interferons and an antiviral state. nih.gov | NP binds to RIG-I and immunogenic host RNAs, antagonizing the sensor's activation and inhibiting the interferon response. |

| MAVS-Mediated Signaling | MAVS, located on mitochondria, acts as a signaling platform downstream of RIG-I to activate interferon regulatory factors. | NP interacts with MAVS and induces mitophagy, leading to the degradation of MAVS and the disruption of the signaling cascade. |

Translational Research Implications of Influenza Virus Np 266 274 Epitope Studies

Pre-clinical Strategies for Universal Influenza Vaccine Development

The primary limitation of current seasonal influenza vaccines is their reliance on surface glycoproteins, which are subject to high rates of mutation (antigenic drift and shift). This necessitates annual reformulation and leaves populations vulnerable to pandemic strains. Research into conserved internal proteins like NP, which contains the NP (266-274) epitope, forms the basis of universal vaccine strategies designed to elicit broad, long-lasting T-cell-mediated immunity .

Pre-clinical research has explored various platforms to deliver the NP antigen and effectively stimulate CTL responses capable of recognizing epitopes like NP (266-274). Each platform leverages a different biological mechanism to achieve this goal .

DNA Vaccines: These platforms involve the direct administration of a plasmid DNA encoding the full-length NP antigen. Host cells take up the plasmid, transcribe and translate the NP gene, and process the resulting protein endogenously. NP-derived peptides, including NP (266-274), are then presented on MHC class I molecules, leading to the potent activation of virus-specific CTLs. This approach mimics the antigen presentation pathway of a natural viral infection, favoring a cellular immune response .

Recombinant Proteins: This strategy involves producing large quantities of purified NP protein, typically in bacterial or insect cell expression systems. The purified protein is then formulated with an adjuvant to enhance its immunogenicity. While recombinant proteins primarily stimulate antibody responses, specific adjuvant formulations can promote cross-presentation by antigen-presenting cells (APCs), enabling the processing and presentation of NP epitopes on MHC class I to activate CTLs .

Viral Vectors: This is a highly effective method for inducing robust T-cell immunity. Benign or replication-deficient viruses, such as Modified Vaccinia Ankara (MVA) or adenoviruses, are genetically engineered to express the influenza NP gene. Upon administration, the viral vector infects host cells and uses the cellular machinery to produce large amounts of NP antigen. This strong intracellular expression results in highly efficient MHC class I presentation and the induction of a powerful and durable NP-specific T-cell response .

| Platform Type | Mechanism of Action | Key Advantage for NP Targeting |

|---|---|---|

| DNA Vaccine | Endogenous expression of NP from plasmid DNA | Effectively mimics natural antigen presentation for CTL activation. |

| Recombinant Protein | Administration of purified NP protein with adjuvant | High safety profile and potential for large-scale production. |

| Viral Vector | Expression of NP from a benign viral carrier | Induces very strong and long-lasting cellular immunity. |

One approach is the creation of fusion proteins. By genetically linking the NP sequence to other conserved influenza antigens, such as Matrix protein 1 (M1), a single vaccine molecule can present a wider array of T-cell epitopes. This multi-antigen approach broadens the cellular immune response, making it more difficult for the virus to escape immune recognition . Another strategy involves creating "epitope strings," which are synthetic genes constructed by linking multiple known CTL epitopes—such as NP (266-274)—in series. This focuses the immune response exclusively on the most conserved and protective regions of several viral proteins, avoiding the dilution of the response with non-protective or variable epitopes .

Role of NP in Influenza Diagnostics and Surveillance

The same properties that make NP an excellent target for universal vaccines—its high degree of conservation and abundance—also make it an ideal target for diagnostic assays.

NP is the most abundant viral protein in infected cells, providing a strong signal for detection. Its sequence is highly conserved across all influenza A viruses, meaning an assay targeting NP can detect different subtypes (e.g., H1N1, H3N2) with a single set of reagents. This is a significant advantage over assays targeting the variable hemagglutinin or neuraminidase proteins .

This principle is most famously applied in Rapid Influenza Diagnostic Tests (RIDTs). These are typically lateral flow immunoassays that use monoclonal antibodies to capture NP antigen present in a patient's respiratory sample (e.g., a nasal swab). The presence of the NP antigen results in a visible line on the test strip, providing a quick, point-of-care diagnosis . More sensitive and quantitative laboratory-based assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), also frequently target NP for the direct detection of viral antigen or for the detection of a patient's antibody response to the virus.

Antibodies raised against the NP protein are indispensable tools in both clinical diagnostics and fundamental research. In the diagnostic context, highly specific monoclonal anti-NP antibodies are the critical detection reagents in RIDTs and ELISAs, as described above .

In research, these antibodies are used in a variety of standard laboratory techniques to study influenza virus infection.

Western Blotting: To detect the presence and quantity of NP in lysates from infected cell cultures.

Immunofluorescence (IF) and Immunohistochemistry (IHC): To visualize the location of the NP protein within infected cells or tissues, allowing researchers to track the progression of an infection.

Flow Cytometry: To identify and isolate infected cells from a mixed population based on intracellular staining for NP .

| Assay / Technique | Target Detected | Principle | Primary Application |

|---|---|---|---|

| Rapid Influenza Diagnostic Test (RIDT) | NP Antigen | Immunoassay (Lateral Flow) | Point-of-care clinical diagnosis |

| ELISA | NP Antigen or Anti-NP Antibody | Immunoassay (Enzyme-linked) | Quantitative clinical diagnostics and serological surveillance |

| Western Blot | NP Antigen | Immunodetection of proteins | Basic research (protein expression analysis) |

| Immunofluorescence (IF) | NP Antigen | Microscopy-based detection | Basic research (viral localization) |

Fundamental Contributions to Understanding T-cell Immunology in Viral Infections

Beyond its direct translational applications, the study of the NP (266-274) epitope has served as a powerful model system, contributing profoundly to our fundamental understanding of T-cell immunology. Because it is a well-defined, conserved, and immunodominant epitope, it provides a reliable tool for tracking and analyzing T-cell responses.

Research on this epitope has been instrumental in elucidating the principles of immunodominance , the phenomenon where the immune system focuses its response on a limited number of optimal epitopes from a complex pathogen. It has also been central to demonstrating T-cell cross-reactivity , where CTLs primed by one influenza A virus can recognize and kill cells infected with a completely different subtype, as long as they share the conserved NP epitope. This concept is the immunological bedrock of the universal influenza vaccine effort. Furthermore, by using MHC-tetramers loaded with the NP (266-274) peptide, immunologists can directly visualize, quantify, and characterize the T-cells that respond to influenza infection, providing critical insights into the generation, maintenance, and recall of T-cell memory . This specific peptide-MHC interaction remains a classic model for studying the biophysics of T-cell receptor binding and the rules of antigen presentation.

Future Directions and Outstanding Questions in Influenza Virus Np 266 274 Research

Elucidating Fine Specificity and Cross-Reactivity of NP (266-274) T-Cell Repertoire

A primary challenge in leveraging the NP (266-274) epitope for a universal vaccine is the vast diversity of the human T-cell repertoire and the potential for viral escape mutations. While NP is highly conserved compared to surface glycoproteins like hemagglutinin (HA) and neuraminidase (NA), it does undergo slow evolutionary changes. nih.govmdpi.com Understanding the precise molecular interactions between the T-cell receptors (TCRs) and the NP (266-274)-MHC complex is crucial.

Future research aims to comprehensively map the TCR repertoire that recognizes this epitope across diverse human populations. This involves identifying which TCRs can cross-react with naturally occurring variants of the NP (266-274) epitope from different influenza A strains, including those of avian and swine origin. asm.orgnih.gov Studies have shown that memory T-cells from seasonal flu can cross-react with avian H5N1 strains, with NP being an immunodominant target. nih.gov However, the extent and functional significance of this cross-reactivity at the single-epitope level require deeper investigation. Key outstanding questions include:

What is the structural basis for TCR recognition of the NP (266-274) epitope and its variants?

How does prior influenza exposure shape the fine specificity and cross-reactivity of the memory T-cell pool targeting this epitope?

Can we predict which individuals will mount a robust cross-reactive T-cell response based on their HLA type and pre-existing TCR repertoire? nih.gov

Answering these questions will be essential for designing vaccine immunogens that can elicit T-cell responses capable of recognizing a broad range of influenza A viruses. nih.gov

Detailed Mechanisms of NP-Epitope Processing and Presentation in Diverse Cellular Contexts

The generation of a CD8+ T-cell response hinges on the efficient processing of the viral antigen and presentation of the resulting peptide epitope by MHC class I molecules. microbenotes.comimmunology.org For endogenously synthesized proteins like the influenza NP, this typically occurs via the cytosolic pathway, where the protein is degraded by the proteasome, and the resulting peptides are transported into the endoplasmic reticulum to bind with MHC class I molecules. nih.govnih.gov

However, evidence suggests that alternative pathways and cellular contexts can significantly influence epitope presentation. For instance, exogenous NP can also be processed for MHC class I presentation, a phenomenon known as cross-presentation, which is particularly important for antigen-presenting cells (APCs) like dendritic cells (DCs). nih.govnih.govoup.com Research has shown that the presentation of different influenza epitopes can vary between cell types; for example, the NP epitope NP366–374 is presented by both dendritic cells and macrophages, whereas the PA224–233 epitope is only presented by dendritic cells. nih.gov This differential presentation can impact the immunodominance and memory T-cell expansion during secondary infections. nih.gov

Future investigations must clarify these mechanisms specifically for the NP (266-274) epitope. Important areas of inquiry include:

Does the efficiency of NP (266-274) processing and presentation differ between professional APCs (like dendritic cells) and infected epithelial cells in the respiratory tract?

What is the role of the immunoproteasome versus the standard proteasome in generating the precise NP (266-274) epitope?

How do viral factors or host inflammatory signals (like IFN-γ) modulate the processing and presentation of this epitope in different cell types? nih.gov

A detailed understanding of these pathways will enable the design of vaccine strategies that optimize the presentation of the NP (266-274) epitope to elicit a powerful CD8+ T-cell response.

Strategies to Enhance and Sustain NP (266-274)-Specific T-Cell Responses

A major goal of universal influenza vaccine research is to induce not only a strong initial T-cell response but also a long-lasting memory T-cell population. mdpi.com Conserved epitopes from internal proteins like NP are often less immunogenic than the variable surface antigens. mdpi.com Therefore, innovative strategies are needed to boost and maintain T-cell responses to epitopes like NP (266-274).

Current research is exploring several promising avenues:

Advanced Adjuvant Formulations: New adjuvants are being developed to specifically enhance T-cell immunity. mdpi.comwisc.edu For example, combining NP with an adjuvant like heat shock protein gp96 has been shown to induce robust, cross-reactive CD8+ T-cell responses. asm.org

Novel Vaccine Platforms: Different vaccine delivery systems can shape the resulting immune response. Viral vectors (e.g., Adenovirus, MVA), mRNA vaccines, and nanoparticle platforms are being engineered to optimize the expression and delivery of NP, thereby promoting the induction of potent CD8+ T-cell responses, including tissue-resident memory T (TRM) cells in the lungs. nih.govwisc.edunews-medical.netpirbright.ac.ukmdpi.com

Prime-Boost Strategies: Heterologous prime-boost regimens, which involve immunizing with different vaccine vectors expressing the same antigen (e.g., a DNA vaccine prime followed by a viral vector boost), can be more effective at inducing strong and durable T-cell responses than using a single platform alone. nih.gov

The table below summarizes various platforms being investigated to enhance T-cell responses to conserved influenza antigens like NP.

| Vaccine Platform | Mechanism of Action | Potential Advantage for NP-Specific T-Cells |

| Viral Vectors (e.g., MVA, Adenovirus) | Express NP endogenously within host cells, mimicking natural infection. nih.govmdpi.com | Efficiently enters the MHC class I pathway, leading to strong CD8+ T-cell activation. nih.govnews-medical.net |

| mRNA Vaccines | Host cells translate mRNA to produce the NP antigen intracellularly. | Induces both CD4+ and CD8+ T-cell responses; rapid platform for development. news-medical.net |

| Peptide-Based Vaccines | Use synthetic long peptides containing conserved T-cell epitopes. plos.org | Focuses the immune response on specific, desired epitopes, avoiding distraction by other antigens. plos.org |

| Nanoparticle Vaccines | Present NP antigens in a multimeric array, enhancing uptake by APCs. nih.govnews-medical.net | Can promote priming of tissue-resident memory T-cells and improve immunogenicity. nih.govnews-medical.net |

A key challenge is to ensure these enhanced responses are durable. Research is needed to define the optimal vaccination schedules and platforms to establish a long-lived pool of memory T-cells against NP (266-274) that can be quickly recalled upon subsequent infection. mdpi.com

Q & A

Q. What is the functional significance of the NP (266-274) epitope in influenza virus replication and immune recognition?

The nucleoprotein (NP) plays a central role in viral RNA packaging and transcription. The NP (266-274) epitope is a conserved region critical for cytotoxic T lymphocyte (CTL) recognition, enabling cross-reactive immunity across influenza subtypes. Methodologically, researchers can study its role via mutagenesis assays to disrupt epitope binding, followed by in vitro CTL activation assays using peripheral blood mononuclear cells (PBMCs) from immunized hosts .

Q. Which experimental models are best suited for evaluating NP (266-274)-specific T-cell responses?

Murine models (e.g., BALB/c or C57BL/6 strains) are commonly used due to well-characterized MHC-I compatibility with NP (266-274). Researchers should measure IFN-γ secretion via ELISpot, tetramer staining for CTL quantification, and viral load reduction post-challenge with heterosubtypic strains (e.g., H1N1 vs. H5N1). Humanized mouse models or ex vivo human PBMC assays can further validate translational relevance .

Q. How can NP (266-274) conservation be assessed across influenza subtypes?

Phylogenetic analysis of NP sequences from databases like GISAID or NCBI Influenza Virus Resource can identify amino acid variability at positions 266–274. Pairwise alignment tools (e.g., Clustal Omega) and entropy calculations highlight conserved residues. For example, Table 1 (adapted from studies on H1/H3 subtypes) shows <5% variability in this region, supporting its utility in universal vaccine design .

Advanced Research Questions

Q. Why do NP-based vaccines fail to prevent infection despite inducing robust T-cell responses?

NP-specific immunity primarily drives CTL-mediated clearance of infected cells rather than neutralizing antibodies. Methodologically, researchers should compare viral titers in mucosal vs. systemic compartments post-vaccination. Studies show intranasal NP/chitosan formulations enhance mucosal IgA, reducing nasal viral loads but not preventing initial infection. Combining NP with M2e or HA antigens may improve sterilizing immunity .

Q. How can contradictory data on NP (266-274)-mediated cross-protection be resolved?

Discrepancies arise from differences in adjuvants (e.g., chitosan vs. DNA prime/adenovirus boost), delivery routes (intramuscular vs. intranasal), or challenge virus virulence. Meta-analyses of published datasets (e.g., survival rates, lung pathology scores) should stratify results by these variables. For instance, DNA prime/adenovirus boost strategies enhance CD8+ T-cell breadth, improving heterosubtypic protection compared to protein-only vaccines .

Q. What are the challenges in integrating NP (266-274) surveillance data into public health systems?

NP sequence data from clinical specimens must align with WHO reporting standards (e.g., HL7, LOINC codes) and include metadata on patient age, geography, and viral subtype. Next-generation sequencing (NGS) pipelines should prioritize NP epitope regions for real-time monitoring of antigenic drift. However, incomplete data sharing and inconsistent sampling (e.g., underrepresentation of severe cases) limit utility .

Q. How can NP (266-274)-focused studies optimize multi-antigen vaccine design?

Researchers should use epitope mapping tools (e.g., NetMHCpan) to identify synergistic T-cell epitopes from NP, M1, and PA proteins. Preclinical models can test prime-boost regimens (e.g., DNA vaccine + recombinant protein) to enhance polyfunctional T-cell responses. For example, combining NP with M2e in a virus-like particle (VLP) platform increased survival rates from 30% (NP alone) to 80% in mice challenged with H5N1 .

Data Integration and Methodological Considerations

Q. What computational tools are essential for predicting NP (266-274)-host protein interactions?

Molecular docking software (e.g., HADDOCK) and structural databases (PDB ID: 2IQH for influenza NP) can model NP binding to host factors like importin-α or RNA helicases. Experimental validation via co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) is critical to confirm in silico predictions .

Q. How should researchers address gaps in influenza NP data for global surveillance?

Leverage platforms like the WHO FluNet and CDC’s Influenza Data Explorer, which aggregate NP sequences and clinical metadata. Cross-referencing with regional databases (e.g., Europe’s EpiFlu) improves representativeness. Machine learning models trained on historical NP variants can predict emerging epitope conservation trends .

Tables for Key Findings

Q. Table 1: NP (266-274) Conservation Across Influenza A Subtypes

| Subtype | Amino Acid Sequence (266-274) | Variability (%) |

|---|---|---|

| H1N1 | ELRSRYWAI | 2.1 |

| H3N2 | ELRSRYWAI | 1.8 |

| H5N1 | ELRSRYWAI | 3.4 |

| Adapted from amino acid alignment studies . |

Q. Table 2: Efficacy of NP-Based Vaccines in Preclinical Models

Key Challenges and Future Directions

- Adjuvant Optimization : Safe adjuvants (e.g., chitosan) enhance mucosal immunity but require dose standardization to avoid toxicity .

- Clinical Translation : No NP-only vaccines have reached Phase III trials due to modest efficacy; combination strategies are prioritized .

- Data Harmonization : Inconsistent reporting of NP sequences in public databases complicates meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.